2-((1-(2-(Benzo[d]isoxazol-3-yl)acetyl)piperidin-4-yl)oxy)nicotinonitrile
Description
2-((1-(2-(Benzo[d]isoxazol-3-yl)acetyl)piperidin-4-yl)oxy)nicotinonitrile is a structurally complex molecule featuring a benzo[d]isoxazole core linked to a piperidin-4-yl-oxy moiety and a nicotinonitrile group. This compound belongs to a class of heterocyclic derivatives designed to optimize pharmacological properties by integrating distinct pharmacophores. The benzo[d]isoxazole moiety is known for its metabolic stability and receptor-binding versatility, while the nicotinonitrile group may enhance selectivity for specific enzymatic targets .
Properties
IUPAC Name |
2-[1-[2-(1,2-benzoxazol-3-yl)acetyl]piperidin-4-yl]oxypyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3/c21-13-14-4-3-9-22-20(14)26-15-7-10-24(11-8-15)19(25)12-17-16-5-1-2-6-18(16)27-23-17/h1-6,9,15H,7-8,10-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTJZYPGIYOKVKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=CC=N2)C#N)C(=O)CC3=NOC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(2-(Benzo[d]isoxazol-3-yl)acetyl)piperidin-4-yl)oxy)nicotinonitrile typically involves multiple steps:
Formation of Benzo[d]isoxazole: This can be achieved through the cyclization of appropriate precursors such as nitrile oxides and alkynes.
Acetylation of Piperidine: The piperidine ring is acetylated using acetic anhydride or acetyl chloride under basic conditions.
Coupling with Nicotinonitrile: The final step involves the coupling of the acetylated piperidine with nicotinonitrile, often facilitated by a base such as sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can target the nitrile group, converting it to an amine.
Substitution: The benzo[d]isoxazole moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Conversion of nitrile to amine.
Substitution: Introduction of substituents on the benzo[d]isoxazole ring.
Scientific Research Applications
2-((1-(2-(Benzo[d]isoxazol-3-yl)acetyl)piperidin-4-yl)oxy)nicotinonitrile has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacological agent due to its complex structure and potential biological activity.
Biological Studies: The compound is used in studies related to receptor binding and enzyme inhibition.
Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-((1-(2-(Benzo[d]isoxazol-3-yl)acetyl)piperidin-4-yl)oxy)nicotinonitrile involves its interaction with specific molecular targets such as receptors or enzymes. The benzo[d]isoxazole moiety is known to interact with neurotransmitter receptors, while the piperidine ring can modulate the compound’s binding affinity . The nicotinonitrile group may contribute to the compound’s overall stability and bioavailability .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues in Cardiovascular Therapeutics
A key structural analog is 2-((1-(2-(N-(4-chlorophenyl)benzo[d][1,3]dioxole-5-carboxamido)ethyl)piperidin-4-yl)oxy)acetic acid phosphoric acid salt (Compound 2), a prostacyclin (IP) receptor agonist. Unlike the target compound, Compound 2 incorporates a benzo[d][1,3]dioxole ring and a phosphoric acid salt group. This modification confers improved pharmacokinetics, including an extended plasma half-life compared to beraprost sodium, a clinical IP agonist. The absence of the nicotinonitrile group in Compound 2 may reduce off-target interactions but also limits its binding affinity to nicotinic acetylcholine receptor-related targets .
Key Differences:
- Benzo[d]isoxazole vs.
- Nicotinonitrile vs. Phosphoric Acid Salt: The nicotinonitrile group may facilitate CNS penetration, whereas the phosphoric acid salt in Compound 2 improves solubility for intravenous administration.
Antimicrobial Derivatives with Benzo[d]isoxazole-Piperidine Scaffolds
Another class of analogs includes 1-(2-(2-chlorophenyl)-2-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)acetyl)-4-phenyl thiosemicarbazide derivatives (e.g., Compounds 6b, 9a). These compounds feature a fluorinated benzo[d]isoxazole core and heterocyclic appendages (1,3,4-thiadiazole, 1,2,4-triazole). They exhibit moderate antimicrobial activity against Bacillus subtilis and Escherichia coli, with MIC values ranging from 8–32 µg/mL. The target compound’s nicotinonitrile group replaces the thiosemicarbazide moiety, likely altering its mechanism of action from membrane disruption (common in thiadiazoles) to enzyme inhibition .
Key Differences:
- Nicotinonitrile vs. Thiosemicarbazide: The electron-deficient nitrile group may enhance interactions with bacterial enzymes (e.g., dihydrofolate reductase), whereas thiosemicarbazides disrupt cell-wall synthesis.
- Fluorine Substitution: Fluorination in analogs like 6-fluorobenzo[d]isoxazole improves lipophilicity and biofilm penetration, a feature absent in the target compound.
Data Table: Structural and Functional Comparison
Biological Activity
The compound 2-((1-(2-(Benzo[d]isoxazol-3-yl)acetyl)piperidin-4-yl)oxy)nicotinonitrile , also referred to by its CAS number 1797127-60-6, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological evaluations, and mechanisms of action, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 362.4 g/mol. Its structure features a benzo[d]isoxazole moiety, a piperidine ring, and a nicotinonitrile group, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H18N4O3 |
| Molecular Weight | 362.4 g/mol |
| CAS Number | 1797127-60-6 |
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of Benzo[d]isoxazole : Cyclization of appropriate precursors under acidic or basic conditions.
- Acetylation of Piperidine : The piperidine ring undergoes acetylation using acetic anhydride or acetyl chloride.
- Coupling Reaction : The benzo[d]isoxazole derivative is coupled with the acetylated piperidine using coupling agents like DCC or EDC.
Cytotoxicity and Anticancer Effects
Research has indicated that compounds similar to 2-((1-(2-(Benzo[d]isoxazol-3-yl)acetyl)piperidin-4-yl)oxy)nicotinonitrile exhibit significant cytotoxic effects against various cancer cell lines. A study demonstrated that certain isoxazoline derivatives showed potent antineoplastic activities compared to TRAIL protein in mammalian cancer cells .
Case Study:
In a comparative analysis, derivatives were synthesized and screened for their cytotoxicity. Four out of nine compounds exhibited notable cytotoxic effects on tumor cells, suggesting that structural modifications could enhance activity against specific cancer types.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The benzo[d]isoxazole moiety can interact with enzyme active sites, inhibiting their functions.
- Receptor Modulation : The quinazolinone core may bind to receptor sites, affecting downstream cellular pathways.
Pharmacological Studies
Pharmacological evaluations focus on the compound's pharmacokinetics and pharmacodynamics:
- Absorption and Distribution : Studies are ongoing to determine how well the compound is absorbed in biological systems and its distribution within tissues.
- Efficacy and Safety : Research aims to assess the therapeutic potential while monitoring for adverse effects.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
